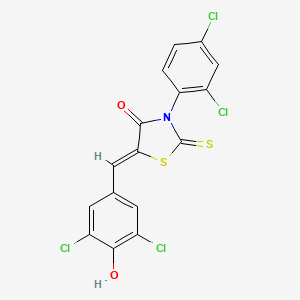![molecular formula C11H12N2O5 B4927475 methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)
methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as N-(2-Nitrophenyl)-L-leucine methyl ester or NPLME. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is a derivative of the amino acid leucine and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate is not fully understood. However, it is known to be a substrate for various enzymes involved in metabolic pathways. It is also known to interact with proteins involved in transport and signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria by interfering with amino acid transport. It has also been shown to inhibit the activity of enzymes involved in various metabolic pathways. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has also been shown to interact with proteins involved in transport and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has several advantages and limitations for lab experiments. One advantage is that it is a substrate for various enzymes involved in metabolic pathways, making it a useful tool in the study of these pathways. However, one limitation is that it is a relatively expensive compound, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate. One direction is the development of novel inhibitors of enzymes involved in various metabolic pathways. Another direction is the study of the interaction of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate with proteins involved in transport and signaling pathways. Additionally, the use of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate as a tool in the study of protein-protein interactions is an area that could be further explored.
Métodos De Síntesis
The synthesis of Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate involves a multi-step process. The first step involves the protection of the amino group of leucine with a tert-butoxycarbonyl (Boc) group. The next step involves the nitration of the protected leucine with nitric acid to form N-Boc-2-nitro-L-leucine. The Boc group is then removed using trifluoroacetic acid to obtain 2-nitro-L-leucine. The final step involves the esterification of 2-nitro-L-leucine with methyl chloroformate to obtain Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate.
Aplicaciones Científicas De Investigación
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has potential applications in various fields of scientific research. It has been used as a substrate for the determination of amino acid transport activity in bacteria. It has also been used as a tool in the study of protein-protein interactions. Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate has also been used in the development of novel inhibitors of enzymes involved in various metabolic pathways.
Propiedades
IUPAC Name |
methyl 4-(2-nitroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-18-11(15)7-6-10(14)12-8-4-2-3-5-9(8)13(16)17/h2-5H,6-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZHHQQATAKKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

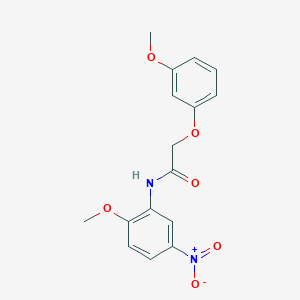
![[1-(3-bromo-4-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4927401.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)

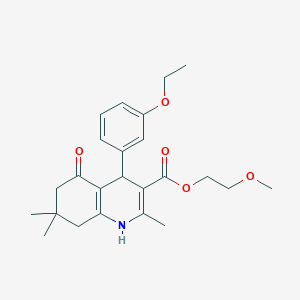
![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
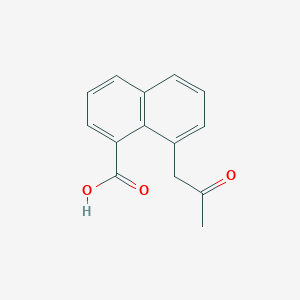

![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)
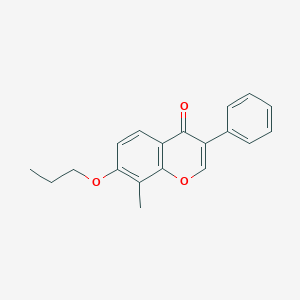

![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)
